molecular formula C14H12BrN B6202864 2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile CAS No. 2113005-04-0

2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile

Cat. No.: B6202864
CAS No.: 2113005-04-0
M. Wt: 274.2
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Description

2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile is an organic compound that features a brominated naphthalene ring attached to a nitrile group via a methylpropanenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile typically involves the bromination of naphthalene followed by a series of reactions to introduce the nitrile group. One common method involves the use of 1,8-dibromonaphthalene as a starting material, which undergoes a Suzuki-Miyaura coupling reaction with a suitable boronic acid derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of palladium-catalyzed reactions and efficient purification techniques are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(8-bromonaphthalen-1-yl)-2-methylpropanenitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The brominated naphthalene ring can engage in π-stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Bromonaphthalen-1-yl)-2-methylpropanenitrile is unique due to its specific structural features, which combine the properties of a brominated naphthalene ring with a nitrile group.

Properties

CAS No.

2113005-04-0

Molecular Formula

C14H12BrN

Molecular Weight

274.2

Purity

95

Origin of Product

United States

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